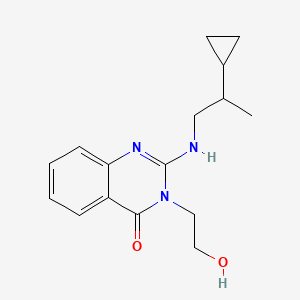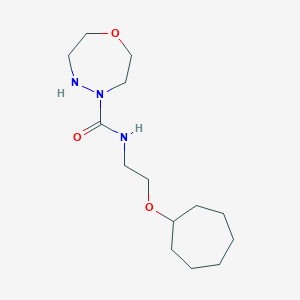
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one, also known as CPQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been shown to exhibit potent inhibitory effects on several protein kinases, leading to the suppression of tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its potent inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one. One area of research could focus on the development of more potent and selective inhibitors of specific protein kinases. Another potential direction could be the investigation of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Additionally, further studies could be conducted to investigate the potential use of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one in the treatment of other diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
The synthesis of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one involves several steps, including the reaction of 2-amino-4-cyclopropyl-6-(2-hydroxyethyl)quinazoline with 2-bromo-1-cyclopropylpropane in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.
Scientific Research Applications
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on several protein kinases, including EGFR, PDGFR, and VEGFR, which are known to play a role in the development and progression of various diseases such as cancer and inflammation. 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has also been shown to exhibit anti-tumor activity in preclinical studies.
properties
IUPAC Name |
2-(2-cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(12-6-7-12)10-17-16-18-14-5-3-2-4-13(14)15(21)19(16)8-9-20/h2-5,11-12,20H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQOPIBTMEYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2C(=O)N1CCO)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7437617.png)
![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)


![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)